4-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-(methylthio)phenyl)phthalazin-1(2H)-one 4-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-(methylthio)phenyl)phthalazin-1(2H)-one
Brand Name: Vulcanchem
CAS No.: 1291845-17-4
VCID: VC6804873
InChI: InChI=1S/C23H15BrN4O2S/c1-31-17-9-5-8-16(13-17)28-23(29)19-11-3-2-10-18(19)20(26-28)22-25-21(27-30-22)14-6-4-7-15(24)12-14/h2-13H,1H3
SMILES: CSC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC=C5)Br
Molecular Formula: C23H15BrN4O2S
Molecular Weight: 491.36

4-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-(methylthio)phenyl)phthalazin-1(2H)-one

CAS No.: 1291845-17-4

VCID: VC6804873

Molecular Formula: C23H15BrN4O2S

Molecular Weight: 491.36

* For research use only. Not for human or veterinary use.

4-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-(methylthio)phenyl)phthalazin-1(2H)-one - 1291845-17-4

Description

The compound 4-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-(methylthio)phenyl)phthalazin-1(2H)-one is a complex organic molecule that incorporates several functional groups, including an oxadiazole ring, a phthalazinone moiety, and a methylthio substituent. This compound is of interest in various fields, particularly in pharmaceutical and materials science research, due to its potential biological activities and structural versatility.

Synthesis and Preparation

The synthesis of such a compound typically involves multiple steps, including the formation of the oxadiazole ring and the phthalazinone core, followed by their coupling. The oxadiazole ring can be formed through condensation reactions involving nitriles and hydroxylamine derivatives . The phthalazinone core can be synthesized from phthalic anhydride and hydrazine derivatives. The methylthio group can be introduced via nucleophilic substitution reactions.

Synthesis Steps

  • Formation of Oxadiazole Ring:

    • React a suitable nitrile with hydroxylamine in the presence of a base to form the oxadiazole ring.

  • Formation of Phthalazinone Core:

    • Condense phthalic anhydride with a hydrazine derivative to form the phthalazinone ring.

  • Coupling and Substitution:

    • Couple the oxadiazole and phthalazinone moieties using appropriate linking groups.

    • Introduce the methylthio group via nucleophilic substitution.

Biological Activities

  • Antimicrobial Activity: Compounds with similar structures have shown antimicrobial properties, potentially due to their ability to interact with biological targets.

  • Anticancer Activity: The presence of multiple aromatic rings and heterocyclic systems might confer anticancer activity by interfering with cellular processes.

In Vitro and In Vivo Studies

  • Cytotoxicity Assays: These would be crucial to assess the compound's potential as an anticancer agent.

  • Pharmacokinetic Studies: Understanding how the compound is absorbed, distributed, metabolized, and excreted is essential for its development as a drug.

Potential Applications

  • Pharmaceuticals: As a potential anticancer or antimicrobial agent.

  • Materials Science: In the development of new materials with specific optical or electrical properties.

CAS No. 1291845-17-4
Product Name 4-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-(methylthio)phenyl)phthalazin-1(2H)-one
Molecular Formula C23H15BrN4O2S
Molecular Weight 491.36
IUPAC Name 4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylsulfanylphenyl)phthalazin-1-one
Standard InChI InChI=1S/C23H15BrN4O2S/c1-31-17-9-5-8-16(13-17)28-23(29)19-11-3-2-10-18(19)20(26-28)22-25-21(27-30-22)14-6-4-7-15(24)12-14/h2-13H,1H3
Standard InChIKey IVIUGPWPNAPIJN-UHFFFAOYSA-N
SMILES CSC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC=C5)Br
Solubility not available
PubChem Compound 50928428
Last Modified Aug 18 2023

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